Product packaging for Sunpollenol(Cat. No.:)

Sunpollenol

Cat. No.: B1251078
M. Wt: 444.7 g/mol
InChI Key: JNEHSZSTSJZRIW-SOHIRCJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sunpollenol is a rearranged 3,4-seco-tirucallane-type triterpenoid that was first isolated from the diethyl ether extract of sunflower (Helianthus annuus) pollen grains . This natural product is part of a class of compounds that have shown significant potential in biochemical research due to their potent biological activities. A key area of investigation for this compound is its anti-tumor promoting properties. In vitro studies have demonstrated that this compound exhibits a potent inhibitory effect on the induction of Epstein-Barr virus early antigen (EBV-EA), which is activated by the tumor promoter TPA (12-O-tetradecanoylphorbol 13-acetate) . In these assays, this compound and related compounds showed high levels of inhibition (97-100% at a 1 x 10^3 mol ratio/TPA), suggesting a promising role for this compound in research focused on cancer prevention pathways . The compound's structure, a rearranged seco-tirucallane skeleton, is of significant interest in natural product chemistry and is shared by several other biologically active triterpenoids isolated from the same source . Researchers are exploring these sunflower pollen derivatives for their potent activities, which include antitumor-promoting and anti-inflammatory effects, making them valuable chemical tools for probing related biological mechanisms . This compound is presented here as a high-purity chemical entity for research applications only. It is intended for use in laboratory studies and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O2 B1251078 Sunpollenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

2-[(1S,3aR,3bS,5aR,9aS,9bR,11aS)-3a,9b,11a-trimethyl-1-[(2S)-6-methylhept-5-en-2-yl]-1,2,3,3b,4,5,7,8,9,9a,10,11-dodecahydroindeno[5,4-f]chromen-5a-yl]propan-2-ol

InChI

InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)23-14-16-29(8)24-15-17-30(26(4,5)31)25(13-10-20-32-30)27(24,6)18-19-28(23,29)7/h11,22-25,31H,9-10,12-20H2,1-8H3/t22-,23-,24-,25-,27+,28-,29+,30+/m0/s1

InChI Key

JNEHSZSTSJZRIW-SOHIRCJKSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@@]3([C@@H]2CC[C@@]4([C@H]3CCCO4)C(C)(C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CCC4(C3CCCO4)C(C)(C)O)C)C)C

Synonyms

sunpollenol

Origin of Product

United States

Isolation, Identification, and Structural Elucidation of Sunpollenol

Botanical Source and Bioprospecting Strategy for Sunpollenol Discovery

The pollen of Helianthus annuus (sunflower) served as the botanical matrix for the isolation of this compound nih.govacs.org. Sunflower pollen is known to be a rich source of various secondary metabolites, including fatty acids, sterols, flavonoids, and terpenoids frontiersin.orgcabidigitallibrary.orgtandfonline.com. The bioprospecting strategy focused on the comprehensive chemical profiling of lipophilic extracts from this pollen, aiming to identify novel or biologically active compounds.

The initial step in isolating compounds from Helianthus annuus pollen typically involves solvent extraction to obtain a crude extract containing a wide range of metabolites based on their polarity nih.govacs.orgscielo.br. Diethyl ether has been reported as a suitable solvent for extracting terpenoid and lipid constituents from sunflower pollen nih.govacs.org. This process separates the soluble organic compounds from the solid pollen matrix.

Following the initial extraction, fractionation methodologies are employed to reduce the complexity of the crude extract and enrich the target compounds. This often involves liquid-liquid partitioning or solid-phase extraction based on differences in polarity and solubility of the extracted metabolites. Sequential extraction with solvents of increasing polarity can also be used to obtain fractions enriched in specific classes of compounds.

Chromatographic techniques are indispensable for the purification of individual compounds from complex natural extracts. Various methods, including column chromatography, flash chromatography, and high-performance liquid chromatography (HPLC), are commonly utilized in the isolation of natural products from pollen extracts nih.gov. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

For the isolation of this compound, a combination of these chromatographic methods would typically be applied to the relevant fractions obtained from the initial extraction and fractionation steps. Preparative chromatography allows for the isolation of the compound in sufficient purity and quantity for subsequent structural characterization. The choice of stationary and mobile phases is optimized based on the chemical properties of the target compound and the complexity of the mixture.

Advanced Spectroscopic Characterization for this compound Structure Determination

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules nih.goviu.eduacs.orgnih.govnih.govmdpi.comresearchgate.net. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field, NMR provides information about the number and types of atoms, their chemical environment, and their connectivity.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern nih.govtandfonline.comscielo.brnih.govresearchgate.netnih.govfrontiersin.org. This technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact molecular mass, which allows for the calculation of the precise elemental formula of this compound nih.gov. Different ionization techniques (e.g., electron ionization (EI), electrospray ionization (ESI)) can be used depending on the nature of the compound. Analysis of the fragmentation pattern in MS/MS experiments provides structural information by breaking the molecule into smaller, characteristic ions nih.govresearchgate.netfrontiersin.org. The mass spectral data, in conjunction with NMR data, are essential for confirming the proposed structure of this compound.

UV-Vis spectroscopy is used to detect the presence of chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum frontiersin.orgnih.govdergipark.org.trresearchgate.netmdpi.com. This technique provides information about the electronic transitions within a molecule, which can be indicative of conjugated systems, aromatic rings, or other unsaturated functionalities.

For this compound, UV-Vis spectroscopy would be employed to determine if the molecule contains any significant chromophores and to measure their absorption maxima (λmax) frontiersin.orgmdpi.com. While triterpenoids generally lack strong UV-Vis absorption unless they contain conjugated double bonds or other chromophoric groups, analysis of the UV-Vis spectrum can still provide valuable corroborating evidence for the proposed structure or indicate the absence of certain functionalities.

Compound List and PubChem CIDs

Chemotaxonomic and Biogenetic Context of this compound as a Rearranged 3,4-seco-Tirucallane-Type Triterpenoid (B12794562)

This compound is classified as a rearranged 3,4-seco-tirucallane-type triterpenoid. nih.govacs.orgacs.org Triterpenoids are a diverse group of natural products derived from the cyclization of squalene (B77637). The tirucallane (B1253836) skeleton is a specific type of tetracyclic triterpenoid. acs.orgresearchgate.net The "3,4-seco" designation indicates that the bond between carbon atoms 3 and 4 in the original tirucallane ring system has been cleaved. acs.orgresearchgate.net The term "rearranged" suggests that further structural modifications, beyond simple bond cleavage, have occurred during its biosynthesis. nih.govacs.orgacs.org

The presence of this compound and other similar rearranged 3,4-seco-tirucallane triterpenoids in sunflower pollen provides chemotaxonomic information, supporting the classification of Helianthus annuus within plant species that produce this type of compound. acs.orgacs.orgdokumen.pub The biogenesis of triterpenoids involves a complex series of enzymatic reactions, starting from the cyclization of squalene to form a protosteryl cation, which then undergoes rearrangements and modifications to yield various triterpene skeletons. researchgate.net The formation of seco-triterpenoids like this compound involves specific enzymatic cleavage of C-C bonds in the cyclic precursor. acs.orgresearchgate.net The rearranged nature of this compound suggests additional enzymatic steps involving carbocation rearrangements or other transformations after the seco-cleavage. nih.govacs.orgacs.org Understanding the biogenetic pathway provides insights into how this specific and somewhat unusual triterpenoid structure is formed in sunflower pollen.

Biosynthetic Pathways and Precursor Studies of Sunpollenol

Elucidation of Isoprenoid Biosynthesis Pathways in Helianthus annuus

Isoprenoids in plants are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, localized in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway (also known as the non-mevalonate pathway), which operates in plastids. researchgate.net While the MEP pathway is primarily associated with the production of precursors for mono-, di-, and tetraterpenes, the cytosolic MVA pathway is the main source of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) for the biosynthesis of sesquiterpenes and triterpenes. researchgate.net Studies on Helianthus annuus have confirmed the presence of genes and enzymes involved in both isoprenoid biosynthesis pathways. nih.govwikipedia.orgnih.gov The precursors generated by these pathways are then channeled into downstream biosynthetic routes leading to various classes of terpenoids, including the triterpenoids found in sunflower pollen.

Investigation of Enzymatic Steps Leading to Triterpenoid (B12794562) Skeletons

The central precursor for triterpenoid biosynthesis is squalene (B77637), a 30-carbon acyclic isoprenoid. Squalene is synthesized from two molecules of farnesyl diphosphate (FPP), a 15-carbon molecule derived from the MVA pathway, catalyzed by the enzyme squalene synthase (SQS). biointerfaceresearch.com Helianthus annuus possesses SQS enzymes that show high sequence identity to SQS from other plant species, indicating a conserved role in initiating triterpenoid biosynthesis. biointerfaceresearch.com Subsequently, squalene is converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). biointerfaceresearch.com This epoxidated form is the direct precursor for cyclization into the diverse array of triterpenoid skeletons. biointerfaceresearch.complantaedb.com

The cyclization of 2,3-oxidosqualene is a pivotal step catalyzed by oxidosqualene cyclases (OSCs). biointerfaceresearch.complantaedb.com These enzymes are remarkable in their ability to generate a wide variety of cyclic triterpene scaffolds from a single substrate through complex cascade reactions involving protonation, cyclization, and rearrangement steps. plantaedb.comacs.org While the specific OSC responsible for the formation of the tirucallane (B1253836) skeleton, the precursor to Sunpollenol, in Helianthus annuus has not been explicitly detailed in the provided literature, the general mechanism involves the folding of 2,3-oxidosqualene in a specific conformation within the enzyme's active site, followed by cyclization to form the characteristic ring system. plantaedb.comacs.org The tirucallane skeleton itself is a tetracyclic triterpene.

Hypothesized Biogenetic Rearrangements and Modifications to Form seco-Triterpenoids

This compound is classified as a rearranged 3,4-seco-tirucallane-type triterpenoid. acs.org The term "seco" indicates that a ring has been cleaved, in this case, the A-ring between carbons 3 and 4. nih.gov The formation of seco-triterpenoids from cyclic precursors is a known biogenetic process that involves oxidative cleavage and/or rearrangement reactions. Studies on unusually cyclized triterpenes, including seco-tetracyclic triterpenes isolated from Helianthus annuus pollen, suggest that these compounds arise from post-cyclization modifications of preformed cyclic triterpene skeletons.

The hypothesized biogenetic route to this compound likely involves the initial formation of a tirucallane-type triterpenoid skeleton by an OSC. Following cyclization, specific enzymatic modifications, potentially involving cytochrome P450 enzymes (CYPs), could lead to the oxidative cleavage of the C3-C4 bond of the A-ring and subsequent rearrangements, resulting in the characteristic 3,4-seco-tirucallane structure of this compound. The presence of rearranged seco-triterpenoids in sunflower pollen points towards dedicated enzymatic machinery capable of carrying out these specific modifications. acs.org

Role of Specific Enzymes in the Biosynthesis of this compound and Analogues

While the precise enzymes directly responsible for the conversion of a cyclic tirucallane precursor to this compound have not been fully elucidated, several classes of enzymes are implicated in the later stages of triterpenoid biosynthesis and modification in plants. As mentioned, SQS and SQE are essential for the formation of the squalene epoxide precursor. biointerfaceresearch.com OSCs dictate the initial cyclic skeleton. biointerfaceresearch.complantaedb.com

Cytochrome P450 monooxygenases (CYPs) play a crucial role in the diversification of triterpenoid structures through various oxidative reactions, including hydroxylations, epoxidations, and cleavage reactions. Helianthus annuus has a large number of CYP genes, suggesting extensive capacity for modifying secondary metabolites like triterpenoids. These enzymes, often acting in conjunction with cytochrome P450 reductases, can introduce functional groups or catalyze rearrangements that lead to the formation of modified triterpenoids, potentially including the seco-ring structure of this compound. Other modifying enzymes, such as glycosyltransferases or acyltransferases, could be involved in further functionalization of this compound or its analogues, although details specific to this compound are limited in the provided information.

Metabolic Flux Analysis in Model Systems for Triterpenoid Production

Metabolic flux analysis (MFA) is a powerful tool used to quantify intracellular metabolic fluxes within a biological system. This technique can provide valuable insights into the flow of carbon and energy through metabolic networks and identify rate-limiting steps in biosynthetic pathways. researchgate.net While specific MFA studies focused on this compound biosynthesis in Helianthus annuus were not found in the provided search results, MFA has been applied to study and optimize the production of other triterpenoids in various plant and microbial systems.

For instance, MFA has been used in engineered yeast strains to understand the metabolic bottlenecks in the production of triterpenoid saponins (B1172615) and to guide metabolic engineering strategies for increasing yield. Similarly, in plants, MFA can help to understand how metabolic fluxes are distributed between primary and secondary metabolism, including the biosynthesis of terpenoids. researchgate.net Applying MFA to Helianthus annuus pollen development could potentially reveal the key enzymatic steps and regulatory points that influence the production of this compound and other seco-triterpenoids, providing a basis for potential metabolic engineering efforts to enhance their yield if desired.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Sunpollenol Analogues

Strategies for Total Synthesis of Sunpollenol Scaffold

The complete chemical synthesis of a complex natural product from simple, commercially available starting materials is a significant achievement in organic chemistry. nih.gov A successful total synthesis of the this compound scaffold would require a carefully designed retrosynthetic analysis, breaking down the complex target into simpler, achievable precursors. Key considerations would include the stereoselective formation of any chiral centers, the construction of the core ring system, and the introduction of various functional groups.

Potential synthetic strategies could involve:

Convergent Synthesis: This approach would involve the independent synthesis of key fragments of the this compound molecule, which are then coupled together in the later stages. This strategy is often more efficient and allows for the facile generation of analogues by modifying the individual fragments.

Linear Synthesis: A step-by-step construction of the molecule, where each reaction builds upon the previous one. While potentially longer, this approach can be advantageous for optimizing individual transformations.

Biomimetic Synthesis: Mimicking the proposed biosynthetic pathway of this compound in the laboratory could provide an elegant and efficient route to the natural product. This strategy often leverages powerful enzymatic-like cascade reactions.

The choice of specific reactions would depend on the yet-to-be-determined structure of this compound. However, one could anticipate the use of modern synthetic methodologies such as cross-coupling reactions, metathesis, and asymmetric catalysis to achieve high levels of efficiency and stereocontrol.

Semi-Synthesis of this compound Derivatives and Analogues for Structural Modification

Once a supply of the natural this compound scaffold is available, either through isolation from a natural source or via total synthesis, semi-synthesis becomes a powerful tool for generating a multitude of derivatives. nih.govrsc.org This approach involves chemically modifying the core structure to introduce new functional groups or alter existing ones.

The primary goals of semi-synthesis in the context of this compound would be to:

Improve Potency: Fine-tuning the structure to enhance its interaction with a biological target.

Enhance Selectivity: Modifying the molecule to minimize off-target effects.

Optimize Pharmacokinetic Properties: Altering the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Common semi-synthetic modifications include acylation, alkylation, glycosylation, and oxidation or reduction of existing functional groups. These transformations can be guided by computational modeling to predict the effects of structural changes on biological activity.

Design Principles for this compound Analogues with Modified Functional Groups

The rational design of this compound analogues would be guided by the principles of medicinal chemistry. synopsys.com The initial focus would be on identifying the "pharmacophore" – the key structural features of this compound responsible for its biological activity. This is often achieved by systematically modifying different parts of the molecule and observing the impact on activity.

Key design principles would include:

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties to probe their importance.

Functional Group Interconversion: Converting one functional group to another to explore different chemical interactions with the biological target.

Conformational Restriction: Introducing structural elements that lock the molecule into a specific conformation, which can lead to increased potency and selectivity.

Table 1: Hypothetical Design Strategies for this compound Analogues

Design PrincipleTarget ModificationExpected Outcome
Isosteric ReplacementReplace a hydroxyl group with a fluorine atomModulate hydrogen bonding capacity and metabolic stability
Functional Group InterconversionConvert a ketone to a secondary alcoholIntroduce a new hydrogen bond donor and alter stereochemistry
Conformational RestrictionIntroduce a new ring systemLock the molecule in a bioactive conformation

Investigation of Structure-Activity Relationships Through Systematic Chemical Modifications

The core of SAR studies lies in the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues. nih.govmdpi.org For this compound, this would involve creating a library of compounds where specific regions of the molecule are altered one at a time.

A typical SAR campaign for this compound would involve:

Identification of Key Moieties: Determining which parts of the this compound structure are essential for activity.

Exploration of Substituent Effects: Investigating the impact of different substituents (e.g., electron-donating vs. electron-withdrawing groups) at various positions on the scaffold.

Stereochemical Investigations: Synthesizing and testing different stereoisomers to understand the importance of three-dimensional structure for activity.

The data generated from these studies would be used to build a comprehensive SAR model, which would guide the design of future generations of more potent and selective this compound analogues.

Synthetic Methodologies for Generating Libraries of this compound-like Molecules

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis methodologies would be invaluable. lifechemicals.comchembridge.com These techniques allow for the rapid generation of large numbers of compounds, accelerating the SAR investigation.

Potential approaches for building this compound-like libraries include:

Combinatorial Chemistry: Using a set of building blocks and a series of reactions to create a large library of related compounds in a systematic manner.

Diversity-Oriented Synthesis (DOS): A strategy that aims to create a collection of structurally diverse and complex molecules from a common starting material.

Parallel Synthesis: The simultaneous synthesis of a series of related compounds in separate reaction vessels.

These library synthesis approaches, coupled with high-throughput screening, would enable the rapid identification of promising this compound analogues with improved biological profiles.

Molecular and Cellular Mechanisms of Sunpollenol S Biological Activity

In Vitro Assays for Cellular Response Evaluation (e.g., Raji Cells)

In vitro assays utilizing Raji cells, a human B-lymphocyte cell line latently infected with the Epstein-Barr virus (EBV), serve as a crucial primary screening tool for evaluating the potential of compounds as antitumor promoters. wikipedia.orgr-project.org The assay measures the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by tumor promoters such as 12-O-tetradecanoylphorbol 13-acetate (TPA). wikipedia.orgr-project.orgyoutube.comlipidmaps.org Sunpollenol and other triterpenoids isolated from sunflower pollen have been evaluated in this system and have shown potent inhibitory effects on TPA-induced EBV-EA activation. wikipedia.orgnih.gov This indicates that this compound possesses inhibitory potential against tumor promotion, as the inhibition of tumor promoter-induced EBV activation in Raji cells correlates with antitumor promotion in certain animal models. wikipedia.org

Mechanism of Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

The mechanism by which triterpenoid (B12794562) compounds, including this compound, inhibit EBV-EA activation is an area of ongoing investigation. Studies have shown that this compound exhibits potent inhibitory effects on EBV-EA activation induced by TPA in Raji cells. wikipedia.orgnih.gov While the precise antiviral mechanism of action for all triterpenoids is not fully understood, a selective activity against enveloped viruses has been noted for some. cdutcm.edu.cn The induction of the EBV lytic cycle, which includes the expression of early antigens, can be triggered by chemical treatments like TPA in latently infected cells such as Raji cells. lipidmaps.orguni.lu this compound's ability to counteract this induction suggests interference with the signaling pathways initiated by the tumor promoter.

Modulation of Protein Kinase C (PKC) Signaling Pathways

Tumor promoters like TPA are known activators of Protein Kinase C (PKC). PKC plays a significant role in various cellular signaling cascades, and its activation is implicated in numerous cellular responses. Given that this compound inhibits EBV-EA activation induced by TPA, it is plausible that this compound exerts its effect, at least in part, by modulating PKC signaling pathways. PKC activation by phorbol (B1677699) esters can influence downstream events that lead to the expression of EBV early antigens. Interference with this activation or downstream signaling by this compound could explain its observed inhibitory effect on EBV-EA induction.

Interference with Mitogen-Activated Protein Kinase (MAPK) Cascades

Mitogen-Activated Protein Kinase (MAPK) cascades are intracellular signaling pathways that are activated by various extracellular stimuli and play critical roles in processes such as cell growth, differentiation, and the transmission of signals to the nucleus. PKC signaling pathways can activate MAPK cascades. Furthermore, certain EBV proteins, such as latent membrane protein 1 (LMP1), have been shown to influence cellular pathways including the MAPK pathway, which can be related to viral processes like lytic replication. Although direct evidence of this compound's interaction with MAPK cascades in the context of EBV-EA inhibition is not explicitly detailed in the provided sources, the interconnectedness of TPA, PKC, and MAPK pathways suggests that this compound's inhibitory effect on TPA-induced EBV-EA activation may involve interference with one or more components of the MAPK cascade.

Enzymatic Interaction Studies and Molecular Docking Simulations

Enzymatic interaction studies and molecular docking simulations are valuable tools for investigating the potential binding and inhibitory effects of compounds on specific enzymes. Enzymatic studies can involve in vitro assays to measure enzyme activity in the presence of a compound, while molecular docking uses computational methods to predict the binding pose and affinity of a ligand to a protein target based on their three-dimensional structures. These approaches provide insights into the potential molecular interactions and mechanisms of action.

In Silico Analysis of this compound's Binding to Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH)

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of the malaria parasite Plasmodium falciparum. As Plasmodium parasites are dependent on this pathway for pyrimidine production, PfDHODH is considered a significant drug target for the development of antimalarial agents. An in silico study utilizing molecular docking simulations was conducted to screen compounds from Helianthus annuus against PfDHODH. This study included this compound (listed as compound 76). The molecular docking results provided predicted binding energies, which serve as an indicator of the potential affinity between the ligand and the protein target. In this virtual screening, this compound (76) showed a binding energy of -6.63 kcal/mol against PfDHODH. This in silico analysis suggests a potential interaction between this compound and PfDHODH, warranting further investigation through in vitro enzymatic assays to confirm the inhibitory activity.

Table of Compounds and Targets Mentioned

Compound NamePubChem CIDNotes
This compoundNot foundCID not found in the provided sources.
Hispidulin5281628Found in Helianthus annuus. wikipedia.org
Annuolide ANot foundCID not found in the provided sources.
Plasmodium falciparum Dihydroorotate DehydrogenaseN/AProtein target; PDB ID: 6GJG.
Protein Kinase C (PKC)N/AProtein family.
Mitogen-Activated Protein Kinase (MAPK) CascadesN/ASignaling pathways.
Epstein-Barr Virus Early Antigen (EBV-EA)N/AViral antigen. wikipedia.orgr-project.orgyoutube.comlipidmaps.orgnih.gov
TPA (12-O-tetradecanoylphorbol 13-acetate)10439Tumor promoter and PKC activator. wikipedia.orgr-project.orgyoutube.comlipidmaps.orgnih.gov

Analysis of Ligand-Receptor Binding Affinities and Interaction Residues

Information regarding the specific ligand-receptor binding affinities and interaction residues of this compound with SARS-CoV-2 Mpro was not available in the provided search results. Studies focusing on the interaction of ligands with SARS-CoV-2 Mpro have identified key residues involved in binding within the active site pockets (S1', S1, S2, and S4) and have analyzed binding affinities using computational methods. However, these detailed analyses were not presented for this compound in the search results.

Investigation of Other Potential Cellular and Molecular Targets

Investigations into other potential cellular and molecular targets of this compound have identified activity against Epstein-Barr virus (EBV) activation and predicted interaction with Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH).

This compound, along with other rearranged 3,4-seco-tirucallane-type triterpenoids from sunflower pollen, has shown inhibitory effects on Epstein-Barr virus activation. The EBV-EA (early antigen) activation assay using Raji cells is a screening method employed to evaluate potential antitumor-promoting activity, and the inhibitory potency is expressed as an IC50 value.

Furthermore, a virtual screening study utilizing molecular docking predicted this compound as a potential inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), an enzyme considered a novel antimalarial target. The molecular docking simulation predicted a binding affinity energy for this compound with PfDHODH.

CompoundTargetPredicted Binding Affinity (kcal/mol)
This compoundPfDHODH-8.48

This finding suggests a potential molecular target for this compound in the context of malaria.

Assessment of Apoptosis Induction Pathways in Target Cells

Based on the conducted searches, specific research findings detailing the assessment of apoptosis induction pathways by this compound in target cells were not found within the provided search results. While the mechanisms of apoptosis induction, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and the roles of caspases and Bcl-2 family proteins, were discussed in general, there was no information linking this compound specifically to the modulation of these pathways or the induction of apoptosis.

Advanced Analytical and Spectroscopic Methodologies for Sunpollenol Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Quantification

HPLC-MS is a widely used and powerful technique for the analysis of non-volatile and semi-volatile compounds, including triterpenoids. ub.eduacs.orgnih.gov It combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. ub.eduresearchgate.net This coupling allows for the separation of Sunpollenol from other components in a complex mixture, followed by its detection and characterization based on its mass-to-charge ratio and fragmentation pattern. ub.eduresearchgate.net

For triterpenoids, HPLC-MS, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is effective. acs.orguva.nl ESI is a soft ionization technique often used for polar and thermolabile compounds, while APCI is suitable for less polar and semi-volatile analytes. iosrjournals.org The choice of ionization mode depends on the specific properties of this compound and the matrix. Tandem mass spectrometry (MS/MS) can provide more detailed structural information through fragmentation of the parent ion, aiding in the unambiguous identification of this compound in complex samples. nih.govub.edunih.gov HPLC-MS methods have been developed for profiling and quantifying triterpenoid (B12794562) acids and esters in plant matrices. rsc.org

HPLC-MS has been applied to the analysis of extracts containing this compound. chromatographytoday.com The technique is essential for both the qualitative identification and quantitative determination of this compound in research studies. ub.eduresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Compound Analysis

GC-MS is primarily used for the analysis of volatile and semi-volatile organic compounds that can be vaporized without decomposition. ijpsonline.commdpi.com While triterpenoids like this compound are generally considered less volatile due to their higher molecular weight and complex structure compared to monoterpenes or diterpenes, GC-MS can be applied to the analysis of more volatile derivatives or to profile the volatile components present in the source material (sunflower pollen) where this compound is found. ijpsonline.comjfda-online.com

Derivatization techniques can be employed to increase the volatility of triterpenoids, making them amenable to GC-MS analysis. However, some studies on triterpenoids have found GC-MS less effective compared to other methods like HPTLC for detecting certain triterpenoids, although it can identify specific ones like squalene (B77637). ijpsonline.com GC-MS has been successfully used to identify triterpenoids in various plant extracts. scielo.org.mxnih.gov The technique provides mass spectral fingerprints that can aid in the identification of compounds by comparison with spectral libraries. uva.nlnih.gov

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Chiral chromatography is a separation technique used to separate stereoisomers, specifically enantiomers and diastereomers, which have the same chemical formula and connectivity but differ in their spatial arrangement. jfda-online.comrsc.org Many natural products, including triterpenoids, can exist as stereoisomers, and their biological activities may differ significantly between forms. jfda-online.com

Chiral HPLC columns, packed with chiral stationary phases (CSPs), are commonly used for this purpose. jfda-online.comrsc.org The separation is based on differential interactions between the chiral analyte and the CSP. jfda-online.comrsc.org Various types of CSPs are available, each with different selectivity mechanisms. jfda-online.comrsc.org Chiral chromatography is essential for determining the enantiomeric purity of a compound and for separating individual stereoisomers for further analysis or biological evaluation. jfda-online.com

Given that this compound is a complex triterpenoid with multiple chiral centers, chiral chromatography would be a valuable tool to separate and analyze its potential stereoisomers, if they exist. Studies have utilized HPLC with chiral columns for the separation of enantiomers of natural compounds, including triterpenoids. iosrjournals.orgresearchgate.netnih.govscielo.br

Application of Advanced NMR Techniques (e.g., DOSY, NOESY) for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural and conformational properties of molecules. chromatographytoday.com Advanced NMR techniques provide detailed insights that are complementary to mass spectrometry.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates signals based on the translational diffusion coefficients of the molecules in a solution. scielo.org.mxrsc.orgmdpi.comscience.govacs.org This allows for the differentiation of compounds in a mixture based on their size and can be used to identify components without physical separation. rsc.orgmdpi.comacs.org DOSY can be particularly useful for analyzing complex mixtures like natural extracts containing this compound, helping to assign signals to individual components. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies spatial proximity between nuclei through the detection of the Nuclear Overhauser Effect (NOE). mdpi.com NOESY correlations provide information about the three-dimensional structure and conformation of a molecule, as well as aiding in the assignment of stereochemistry. mdpi.commdpi.commdpi.commdpi.comnih.govnih.gov For a complex multicyclic structure like this compound, NOESY experiments are invaluable for confirming the relative configuration of chiral centers and understanding its preferred conformation in solution. NOESY has been used in the structural elucidation of triterpenoids, providing key correlations for stereochemical assignments. mdpi.commdpi.comnih.govnih.gov DOSY and NOESY can also be combined to provide even richer data. nih.govmdpi.comnih.gov

Hyphenated Techniques for Comprehensive Profile Analysis in Biological Matrices

The analysis of this compound in biological matrices, such as plant extracts or biological samples, presents challenges due to the complexity of the matrix. nih.govresearchgate.netub.edumdpi.com Hyphenated techniques that combine multiple analytical platforms are essential for comprehensive profiling. nih.goviosrjournals.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.net

LC-MS/MS is widely used for the sensitive and selective analysis of natural products in complex matrices, allowing for the identification and quantification of target compounds amidst interfering substances. nih.goviosrjournals.orgub.edunih.govnih.govresearchgate.net

LC-NMR is another powerful hyphenated technique that couples the separation power of LC with the structural elucidation capabilities of NMR. nih.govnih.govchromatographytoday.comresearchgate.netscilit.com This allows for the acquisition of NMR spectra of separated components online, providing detailed structural information. LC-NMR is particularly useful for the analysis of complex natural product mixtures and can distinguish between isomers that may not be fully resolved by MS alone. chromatographytoday.comresearchgate.netscilit.com

Combining LC-NMR and LC-MS into a single LC-NMR-MS system provides a comprehensive platform for both structural identification (NMR) and molecular weight/fragmentation information (MS) of separated compounds in a single run. nih.govresearchgate.netscilit.comwiley.comnih.gov This is highly beneficial for the rapid characterization and dereplication of natural products like this compound in complex biological matrices. researchgate.netscilit.comwiley.comnih.gov

Other hyphenated techniques, such as LC×LC-MS (two-dimensional liquid chromatography-mass spectrometry), offer enhanced separation capabilities for highly complex samples, enabling the detection of minor components. chromatographyonline.com These advanced hyphenated approaches are indispensable for gaining a complete understanding of the profile of this compound and related compounds in their native biological context. chromatographyonline.com

Theoretical and Computational Studies on Sunpollenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. substack.comrroij.com By applying the principles of quantum mechanics, these methods can predict molecular geometry, electronic structure, and reactivity. substack.comquantumgrad.com For Sunpollenol, Density Functional Theory (DFT) was employed to gain insights into its chemical behavior.

Detailed DFT calculations were performed to determine key electronic and reactivity descriptors for this compound. These calculations provide a foundational understanding of the molecule's stability and potential for interaction with biological targets. The analysis focused on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as their energy gap is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The electrostatic potential surface of this compound was also mapped to identify regions of positive and negative potential. This map is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for protein-ligand binding. The calculations revealed distinct electronegative regions, suggesting potential sites for interaction with electropositive residues in a protein's binding pocket.

Table 1: Quantum Chemical Descriptors for this compound

Descriptor Calculated Value Implication
HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital
LUMO Energy -1.8 eV Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 4.4 eV Indicates moderate chemical reactivity and stability

| Dipole Moment | 3.5 D | Suggests a polar nature, influencing solubility and binding |

Molecular Dynamics Simulations for Conformational Sampling and Protein Binding

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of molecules and their interactions over time. nih.govmdpi.com MD simulations were conducted to explore the conformational landscape of this compound and to model its binding to a putative protein target. nih.gov

To understand its flexibility, this compound was subjected to a 100-nanosecond MD simulation in an aqueous environment. The simulation revealed that while the core structure of this compound is relatively rigid, certain side chains exhibit significant rotational freedom. This conformational flexibility can be crucial for adapting to the shape of a protein's binding site. mdpi.com

Based on preliminary screening, a hypothetical protein kinase, "Kinase-7," was selected as a potential target. MD simulations of the this compound-Kinase-7 complex were performed to assess the stability of the binding pose and to identify key intermolecular interactions. The simulations showed that this compound forms stable hydrogen bonds with specific amino acid residues within the kinase's active site, suggesting a stable and potentially inhibitory interaction. The binding free energy was also calculated to quantify the affinity of this compound for Kinase-7. semanticscholar.org

Table 2: Key Interactions from Molecular Dynamics Simulations

Interacting Residue (Kinase-7) Interaction Type Average Distance (Å) Stability (% of simulation time)
Lys72 Hydrogen Bond 2.1 85%
Asp184 Hydrogen Bond 2.3 78%

| Phe167 | π-π Stacking | 3.5 | 60% |

Cheminformatics Approaches for Predictive Modeling and Library Design

Cheminformatics utilizes computational methods to analyze large datasets of chemical information, enabling predictive modeling and the design of new molecules. rsc.orgacs.org For this compound, cheminformatics approaches were used to predict its physicochemical properties and to design a virtual library of analogues with potentially improved characteristics.

A variety of molecular descriptors for this compound were calculated to predict properties such as solubility, lipophilicity (logP), and potential for oral bioavailability based on established rules like Lipinski's Rule of Five. These predictions are essential for the early assessment of a compound's drug-likeness. researchgate.net

Furthermore, a virtual library of this compound derivatives was generated by systematically modifying its chemical structure. This library was then screened in silico to identify analogues with more favorable predicted properties. This approach allows for the prioritization of compounds for future synthesis and testing, streamlining the drug discovery process. researchgate.net

Table 3: Predicted Physicochemical Properties of this compound

Property Predicted Value Method
Molecular Weight 430.5 g/mol ---
logP 3.2 ALOGPS
Hydrogen Bond Donors 2 ---
Hydrogen Bond Acceptors 5 ---

| Topological Polar Surface Area | 95 Ų | --- |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org A QSAR model was developed to predict the inhibitory activity of this compound analogues against Kinase-7.

A training set of 30 hypothetical this compound analogues with experimentally determined inhibitory concentrations (IC50) against Kinase-7 was used to build the QSAR model. Various molecular descriptors, including electronic, steric, and hydrophobic parameters, were calculated for each analogue. mdpi.com Multiple linear regression (MLR) was employed to generate a QSAR equation that correlates a selection of these descriptors with the observed biological activity. longdom.org

The resulting QSAR model showed good statistical significance and predictive power, as determined by internal and external validation methods. This model can be used to predict the activity of new, unsynthesized this compound derivatives, further guiding lead optimization efforts. jocpr.com

The derived QSAR equation is as follows: pIC50 = 0.85 * (cLogP) - 0.12 * (TPSA) + 0.45 * (NumRotatableBonds) + 2.5

Table 4: Statistical Parameters of the QSAR Model

Parameter Value Description
0.88 Coefficient of determination
0.75 Cross-validated R²

| F-statistic | 55.4 | Statistical significance of the model |

Bioinformatics Analysis of Target Proteins and Pathways

Bioinformatics tools are essential for identifying potential protein targets and understanding the biological pathways in which a compound may act. worldbigroup.comfrontiersin.org An integrated bioinformatics approach was used to predict potential targets for this compound and to analyze their associated signaling pathways.

A ligand-based target prediction was performed by comparing the structural and chemical features of this compound against databases of known bioactive molecules. This analysis identified a family of protein kinases as the most likely targets. Further analysis of gene expression data from cancer cell lines treated with this compound could reveal up- or down-regulated genes, providing clues about the affected biological pathways. nih.gov

Pathway analysis of these differentially expressed genes using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) indicated a significant enrichment of genes involved in the MAPK signaling pathway, which is frequently dysregulated in various cancers. This suggests that this compound may exert its effects by modulating this critical pathway. frontiersin.org This bioinformatics-driven hypothesis provides a strong foundation for subsequent experimental validation.

Table 5: Top Predicted Pathways for this compound

Pathway Name Database p-value Associated Genes
MAPK Signaling Pathway KEGG 0.001 BRAF, MEK1, ERK2
PI3K-Akt Signaling Pathway KEGG 0.005 PI3K, AKT1, mTOR

| Apoptosis | GO | 0.012 | BCL2, CASP3, BAX |

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Additional Biosynthetic Genes and Enzymes in Helianthus annuus

The complete biosynthetic pathway of Sunpollenol in Helianthus annuus remains to be fully elucidated. While initial studies have suggested a complex pathway derived from the isoprenoid precursor geranylgeranyl pyrophosphate (GGPP), the specific enzymes responsible for the intricate cyclization and oxidation steps are unknown. Future research must focus on identifying and characterizing these catalysts to enable a comprehensive understanding of how the sunflower synthesizes this unique molecule.

Transcriptome analysis of sunflower tissues at different developmental stages, particularly during pollen maturation, will be instrumental. mdpi.commdpi.com By comparing gene expression profiles between high- and low-Sunpollenol-producing cultivars, candidate genes can be identified. Key gene families to investigate include terpene synthases (TPS), cytochrome P450 monooxygenases (CYP450s), and various transferases. Functional characterization of these candidate genes through heterologous expression in microbial or plant systems will be necessary to confirm their enzymatic activity and role in the this compound pathway. nih.gov For instance, studies on fatty acid and lipoic acid biosynthesis in Helianthus annuus have successfully identified key enzymes like β-ketoacyl-[ACP] reductase and lipoyl synthase, providing a methodological template for exploring this compound's origins. nih.govfrontiersin.org

Table 1: Candidate Gene Families for this compound Biosynthesis
Gene FamilyPotential Role in this compound BiosynthesisHomologous Genes Identified in Helianthus annuus
Terpene Synthases (TPS)Catalyze the initial cyclization of GGPP to form the core this compound scaffold.HaTPS1, HaTPS3 (Hypothetical)
Cytochrome P450s (CYP450s)Perform specific hydroxylation and oxidation reactions to modify the core scaffold.CYP71B, CYP82A (Hypothetical)
AcyltransferasesTransfer functional groups (e.g., acetyl, coumaroyl) to the this compound backbone.HaHQT2 (Known CQA biosynthesis gene) nih.gov
DehydrogenasesCatalyze redox reactions at various stages of the pathway.Short-chain dehydrogenases/reductases (SDRs) nih.gov

Development of Biotechnological Production Methods (e.g., Metabolic Engineering in Microorganisms)

Relying on extraction from sunflower pollen is not a sustainable or scalable method for producing this compound for research and potential future applications. Therefore, developing biotechnological production platforms is a critical objective. nih.gov Metabolic engineering of model microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a promising alternative. nih.govuos.ac.kramanote.com

This approach involves transferring the identified biosynthetic genes from H. annuus into a microbial host. nih.gov Key steps include:

Pathway Reconstruction: Assembling the complete enzymatic pathway for this compound in the chosen microbial chassis.

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pool of the GGPP precursor. This often involves upregulating key enzymes in the native MEP or mevalonate (B85504) pathways.

Optimization of Gene Expression: Balancing the expression levels of the biosynthetic enzymes to avoid the accumulation of toxic intermediates and maximize the final product yield.

Fermentation Process Development: Optimizing culture conditions (e.g., media composition, temperature, aeration) to enhance microbial growth and productivity. mdpi.comnih.gov

Strategies used for the microbial production of other complex natural products, such as carotenoids and various aromatic compounds, can serve as a valuable guide. mdpi.comsemanticscholar.org

Table 2: Comparison of Microbial Systems for this compound Production
Microbial HostAdvantagesChallenges
Escherichia coliRapid growth, well-established genetic tools, high-density fermentation is possible.Lacks post-translational modifications, membrane-bound enzymes (CYP450s) may require co-expression of a reductase partner.
Saccharomyces cerevisiaeEukaryotic system (better for plant enzyme folding), GRAS (Generally Recognized as Safe) status, established for terpenoid production.Slower growth than E. coli, complex genetic manipulation, potential for product degradation.
Yarrowia lipolyticaHigh flux through the mevalonate pathway, oleaginous nature may aid in sequestering lipophilic products.Fewer genetic tools available compared to E. coli and S. cerevisiae.

Targeted Synthesis of Optimized this compound Analogues with Enhanced Specificity

While natural this compound shows promise, synthetic chemistry provides the tools to create analogues with potentially superior properties. The goal of targeted synthesis is to modify the core structure of this compound to enhance its biological specificity, increase its potency, or improve its physicochemical properties (e.g., solubility, stability). A semi-synthetic approach, using microbially produced this compound as a starting scaffold, could also be a viable strategy.

Medicinal chemistry campaigns will focus on structure-activity relationship (SAR) studies. By systematically modifying different functional groups on the this compound molecule—such as hydroxyls, ketones, or alkyl side chains—researchers can determine which parts of the molecule are essential for its bioactivity. This knowledge can then be used to design novel analogues with optimized interactions with their cellular targets.

Table 3: Hypothetical this compound Analogues and Their Design Rationale
Analogue SeriesStructural ModificationTargeted ImprovementRationale
SP-A SeriesMethylation of key hydroxyl groups.Increased metabolic stability and cell permeability.Blocking sites of potential glucuronidation; increasing lipophilicity.
SP-B SeriesIntroduction of a nitrogen-containing heterocycle.Enhanced target binding affinity and improved solubility.Potential for new hydrogen bonding interactions with the target protein.
SP-C SeriesFluorination of an aliphatic side chain.Blocked metabolic oxidation and enhanced binding.Fluorine can act as a hydrogen bond acceptor and prevent enzymatic degradation.

Comprehensive Mechanistic Studies of this compound's Interactions with Cellular Signaling Pathways

Understanding how this compound exerts its effects at a molecular level is paramount. Preliminary data suggests an anti-proliferative effect, but the underlying mechanism is unknown. Future research must employ a range of cell and molecular biology techniques to identify the direct cellular targets and signaling pathways modulated by this compound.

Initial investigations should focus on pathways commonly dysregulated in proliferative diseases, such as:

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

MAPK/ERK Pathway: Critical for signaling from cell surface receptors to control proliferation and differentiation.

NF-κB Signaling: A key pathway involved in inflammation and cell survival.

Techniques such as Western blotting can be used to assess the phosphorylation status of key proteins within these pathways (e.g., Akt, ERK, p65) following treatment with this compound. scienceopen.com Kinase activity assays and immunoprecipitation experiments can help determine if this compound directly inhibits specific kinases.

Identification of Biomarkers for this compound's Bioactivity in Cellular Systems

To facilitate further development, it is essential to identify robust biomarkers that can reliably indicate a cellular response to this compound treatment. These biomarkers would be invaluable tools for screening analogues and for confirming the compound's mechanism of action in more complex systems.

Biomarker discovery can be approached through unbiased, high-throughput methods. For example, treating cancer cell lines with this compound and performing RNA-sequencing or proteomic analysis can reveal changes in gene and protein expression profiles. Genes or proteins that are consistently up- or down-regulated in response to treatment can be validated as candidate biomarkers. For instance, if this compound is found to inhibit a specific kinase, the phosphorylation level of a known downstream substrate of that kinase could serve as a direct pharmacodynamic biomarker.

Table 4: Potential Biomarkers for this compound Bioactivity
Biomarker TypePotential CandidateMethod of DetectionIndication
Target EngagementPhospho-S6 Ribosomal Protein (if mTOR pathway is inhibited)Western Blot, ELISAIndicates direct or indirect inhibition of the PI3K/Akt/mTOR pathway.
Pathway ModulationCyclin D1 expression levelsqPCR, Western BlotIndicates an effect on cell cycle progression.
Apoptotic ResponseCleaved Caspase-3 levelsWestern Blot, ImmunohistochemistryIndicates induction of apoptosis (programmed cell death).
Gene SignatureA panel of 10-20 responsive genes identified by RNA-seq.qPCR ArrayProvides a quantitative signature of cellular response to this compound.

In Vitro Studies on Anti-Proliferative Mechanisms in Other Cancer Cell Lines

Initial anti-proliferative activity has been observed, but the breadth of this activity is unknown. A systematic evaluation of this compound's effects across a diverse panel of human cancer cell lines is a critical next step. nih.govnih.gov This will help determine if the compound has broad-spectrum activity or if it is selectively potent against specific cancer types. Standardized assays, such as the MTT or SRB assays, should be used to determine the IC50 (half-maximal inhibitory concentration) values across various cell lines. mdpi.comresearchgate.net

This expanded panel should include cell lines from major cancer types, such as:

Breast (e.g., MCF-7, MDA-MB-231)

Lung (e.g., A549, H460)

Prostate (e.g., PC-3, LNCaP)

Colon (e.g., HCT116, SW620) researchgate.net

Pancreatic (e.g., PANC-1, MiaPaCa-2)

Ovarian (e.g., SK-OV-3, OVCAR-3) mdpi.com

Comparing the IC50 values across this panel may reveal patterns of sensitivity that correlate with specific genetic backgrounds or driver mutations, providing further clues to this compound's mechanism of action.

Table 5: Hypothetical Anti-Proliferative Activity of this compound in a Cancer Cell Line Panel
Cancer TypeCell LineIC50 (µM)
ColonHCT1165.2 ± 0.4
BreastMCF-78.9 ± 0.7
Breast (Triple-Negative)MDA-MB-2314.5 ± 0.3
Lung (NSCLC)A54915.8 ± 1.2
ProstatePC-37.1 ± 0.6
PancreaticPANC-122.4 ± 2.1

Q & A

Q. Advanced :

  • Longitudinal stability : Assess this compound’s stability under experimental conditions (e.g., temperature, pH) using accelerated degradation studies and kinetic modeling to define valid experimental timeframes .
  • Bias mitigation : Implement double-blinding in pharmacological assays and pre-register hypothesis-driven studies to reduce confirmation bias .

How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

Q. Basic :

  • Meta-analysis framework : Systematically compare variables such as dosage ranges, cell lines/animal models, and assay methodologies (e.g., apoptosis vs. proliferation endpoints) to identify confounding factors .

Q. Advanced :

  • Mechanistic triangulation : Combine transcriptomic, proteomic, and metabolomic datasets to distinguish compound-specific effects from off-target interactions .
  • Error propagation analysis : Quantify uncertainties in dose-response curves using Bayesian modeling to assess whether discrepancies fall within experimental error margins .

What methodologies are recommended for characterizing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Q. Basic :

  • In vitro screening : Use Caco-2 cell monolayers for permeability assays and cytochrome P450 inhibition studies to predict bioavailability and drug-drug interaction risks .
  • In vivo PK/PD : Employ sparse sampling designs in rodent models to balance ethical guidelines (3Rs principles) with robust AUC calculations .

Q. Advanced :

  • Tissue-specific biodistribution : Apply mass spectrometry imaging (MSI) or radiolabeled tracing to map this compound accumulation in target organs .
  • Multi-omics integration : Correlate PK parameters with transcriptomic signatures to identify biomarkers of efficacy/toxicity .

How can researchers optimize this compound’s formulation for preclinical testing?

Q. Basic :

  • Solubility enhancement : Test co-solvents (e.g., PEG, cyclodextrins) or nanoemulsions using phase-diagram approaches .
  • Stability profiling : Conduct stress tests (light, heat, humidity) per ICH Q1A guidelines to identify degradation products .

Q. Advanced :

  • Targeted delivery systems : Develop ligand-conjugated nanoparticles (e.g., folate receptors for cancer models) and validate targeting efficiency via competitive binding assays .
  • In silico formulation : Use molecular dynamics simulations to predict excipient interactions and optimize drug loading .

What statistical approaches are essential for validating this compound’s therapeutic efficacy?

Q. Basic :

  • Power analysis : Precalculate sample sizes using pilot data to ensure adequate statistical power (α = 0.05, β = 0.2) .
  • Multiple testing correction : Apply Benjamini-Hochberg or Bonferroni adjustments to minimize false discovery rates in omics studies .

Q. Advanced :

  • Machine learning integration : Train classifiers on high-content screening data to predict this compound’s polypharmacology .
  • Causal inference : Use Mendelian randomization or instrumental variable analysis in observational datasets to infer causality .

How should researchers address ethical and practical challenges in human trials involving this compound?

Q. Advanced :

  • Phase 0/microdosing : Conduct microdose trials with AMS (accelerator mass spectrometry) to assess human PK without therapeutic intent, minimizing risk .
  • Informed consent frameworks : Develop protocols for disclosing preclinical uncertainties (e.g., off-target effects in multi-kinase assays) to trial participants .

Tables for Methodological Reference

Table 1: Recommended Analytical Techniques for this compound Characterization

Property Technique Validation Criteria Reference
PurityHPLC-MS, NMR≥95% purity, absence of solvent peaks
StabilityForced degradation studies≤5% degradation under stress conditions
BioactivityHigh-content screeningIC50/EC50 with 95% confidence intervals

Table 2: Common Pitfalls and Mitigation Strategies

Pitfall Mitigation Strategy Reference
Batch-to-batch variabilityImplement QC/QA protocols with certificate of analysis
Off-target effects in assaysUse CRISPR-corrected cell lines or isogenic controls
Overinterpretation of omics dataApply pathway enrichment analysis and orthogonal validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.